molecular formula C12H12N2 B1391876 4-(6-Methyl-2-Pyridyl)aniline CAS No. 1187168-53-1

4-(6-Methyl-2-Pyridyl)aniline

Cat. No.: B1391876
CAS No.: 1187168-53-1
M. Wt: 184.24 g/mol
InChI Key: CNWMVBXTZAIBCP-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-Pyridyl)aniline is an organic compound with the molecular formula C12H12N2 It is a derivative of aniline, where the aniline ring is substituted with a 6-methyl-2-pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(6-Methyl-2-Pyridyl)aniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically occurs under mild conditions and is tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-2-Pyridyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(6-Methyl-2-Pyridyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-Pyridyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methyl-2-Pyridyl)aniline is unique due to the presence of the methyl group on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

4-(6-Methyl-2-Pyridyl)aniline is an organic compound with the molecular formula C12_{12}H12_{12}N2_2. It is a derivative of aniline, featuring a 6-methyl-2-pyridyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction, which allows for the formation of complex organic molecules under mild conditions. The presence of the methyl group on the pyridyl ring enhances its chemical reactivity and biological activity compared to similar compounds lacking this substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to selectively induce apoptosis in cancer cells, particularly those deficient in the von Hippel-Lindau (VHL) tumor suppressor gene. This selectivity is crucial for developing targeted therapies for renal cell carcinoma (RCC) .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to altered cellular signaling pathways. Understanding these mechanisms is essential for optimizing its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridyl anilines, including this compound, showed promising results in inducing autophagy and apoptosis in VHL-deficient RCC cells. The compound's ability to target specific cancer pathways highlights its potential as a therapeutic agent .
  • Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of various aniline derivatives against common pathogens. Results indicated that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis

To understand the uniqueness and effectiveness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure FeatureBiological Activity
4-(2-Pyridyl)anilineLacks methyl groupModerate antimicrobial
4-(3-Pyridyl)anilineDifferent position of pyridineLow anticancer activity
This compound Methyl group enhances reactivity Strong antimicrobial and anticancer properties

This table illustrates how the presence of a methyl group on the pyridine ring significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Properties

IUPAC Name

4-(6-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWMVBXTZAIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294158
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-53-1
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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